molecular formula C21H19N5OS B11580698 N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide

N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide

Cat. No.: B11580698
M. Wt: 389.5 g/mol
InChI Key: LJQVCDXOWIWODL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide: is a complex organic compound that features a benzamide core with a purinylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: Its purinylsulfanyl group can mimic natural substrates, making it useful in biochemical assays .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The purinylsulfanyl group can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison: N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide stands out due to its unique combination of a benzamide core with a purinylsulfanyl substituent. This structural feature imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(7H-purin-6-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C21H19N5OS/c1-13-7-14(2)9-17(8-13)26-20(27)16-5-3-15(4-6-16)10-28-21-18-19(23-11-22-18)24-12-25-21/h3-9,11-12H,10H2,1-2H3,(H,26,27)(H,22,23,24,25)

InChI Key

LJQVCDXOWIWODL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=NC4=C3NC=N4)C

Origin of Product

United States

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